molecular formula C24H16F2N2O6S B2957073 2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 866811-07-6

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2957073
CAS RN: 866811-07-6
M. Wt: 498.46
InChI Key: UJKBJXKFOABYDA-UHFFFAOYSA-N
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Description

2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H16F2N2O6S and its molecular weight is 498.46. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research has explored the structural aspects and properties of compounds closely related to the query chemical, focusing on amide-containing isoquinoline derivatives. These studies have revealed that such compounds can form gels or crystalline solids upon treatment with various acids, indicating potential applications in materials science for the development of novel gelators and crystalline materials with specific optical properties. The ability to form host–guest complexes with enhanced fluorescence emission suggests potential use in designing fluorescence-based sensors and imaging agents (Karmakar et al., 2007).

Phototoxicity and Photostability

The phototoxicity and photostability of fluoroquinolone compounds, which share a similar fluorinated structure with the compound of interest, have been studied. These properties are crucial for understanding how such compounds behave under light exposure, which is relevant for their use in photodynamic therapy and as photo-protective agents. The research highlights the importance of structural modifications in influencing the photostability and potential phototoxic effects of fluoroquinolones, offering a pathway to designing safer and more effective therapeutic agents (Fasani et al., 1999).

Antibacterial Activities

Several studies have investigated the antibacterial activities of quinoline derivatives, underscoring their significance in the development of new antibiotics. Specifically, fluoroquinolones, a class to which the query compound is structurally related, have been extensively studied for their effectiveness against a wide range of bacterial pathogens. This research is instrumental in addressing the growing concern of antibiotic resistance by providing insights into novel antibacterial agents' synthesis and mechanism of action (Nosova et al., 2001).

Target Identification for Tuberculosis Treatment

The identification of molecular targets by compounds similar to the query chemical is critical in drug discovery, especially for diseases like tuberculosis. Research into the 2-(quinolin-4-yloxy)acetamides has shown promising results against Mycobacterium tuberculosis, including clinical isolates resistant to conventional drugs. This opens up new avenues for developing treatments for multidrug-resistant tuberculosis, highlighting the potential of such compounds in addressing global health challenges (Subtil et al., 2017).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2O6S/c25-14-1-5-16(6-2-14)27-23(29)12-28-11-22(35(31,32)17-7-3-15(26)4-8-17)24(30)18-9-20-21(10-19(18)28)34-13-33-20/h1-11H,12-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKBJXKFOABYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.